Molecular Docking: Dengue NS3 Protease Affinity
In a direct head-to-head molecular docking study, margolonone demonstrated a binding affinity of -6.9 kcal/mol against the dengue virus NS3 protease [1]. This was slightly higher than the -6.8 kcal/mol affinity observed for its close analog, isomargolonone [1]. Both compounds interacted with the catalytic triad (His51) of the enzyme [1].
| Evidence Dimension | Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | -6.9 kcal/mol |
| Comparator Or Baseline | Isomargolonone: -6.8 kcal/mol |
| Quantified Difference | 0.1 kcal/mol (favoring margolonone) |
| Conditions | In silico molecular docking against dengue virus NS3 protease active site |
Why This Matters
This data indicates that margolonone possesses an initial target engagement comparable to its analog, making it a viable starting point for further investigation or procurement when studying the specific interactions of the 2-carboxylic acid regioisomer.
- [1] Uzzaman, S. (2025). Inhibition potential of margolonone and isomargolonone against the dengue virus protease using molecular modeling approaches. Frontiers in Bioinformatics, 5, 1517115. View Source
